Cas no 2680857-79-6 (1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid)

1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid
- EN300-28272765
- 2680857-79-6
-
- インチ: 1S/C9H11N3O3/c1-6(13)11-4-7(5-11)12-8(9(14)15)2-3-10-12/h2-3,7H,4-5H2,1H3,(H,14,15)
- InChIKey: HUKDCVBAIWIIOV-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CC(C1)N1C(C(=O)O)=CC=N1
計算された属性
- せいみつぶんしりょう: 209.08004122g/mol
- どういたいしつりょう: 209.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 75.4Ų
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272765-0.05g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
Enamine | EN300-28272765-2.5g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
Enamine | EN300-28272765-1.0g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
Enamine | EN300-28272765-10.0g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
Enamine | EN300-28272765-0.5g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-28272765-0.1g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
Enamine | EN300-28272765-0.25g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 | |
Enamine | EN300-28272765-5.0g |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2680857-79-6 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 |
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2680857-79-6)
1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2680857-79-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic carboxylic acids, which are pivotal in drug discovery due to their versatile reactivity and ability to interact with biological targets. The presence of both azetidine and pyrazole rings in its structure makes it a promising candidate for modulating enzyme activity and receptor binding, particularly in the context of inflammatory diseases and metabolic disorders.
Recent studies highlight the growing interest in 1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid as a building block for small-molecule therapeutics. Researchers are exploring its potential in designing kinase inhibitors, a hot topic in oncology and autoimmune disease research. The compound's carboxylic acid moiety allows for easy derivatization, enabling the creation of prodrugs or conjugates with improved bioavailability. This aligns with the current trend of developing targeted therapies with reduced off-target effects, a frequent search query among medicinal chemists.
The synthesis of CAS No. 2680857-79-6 typically involves multi-step organic reactions, including cyclization and acylation processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity and structural integrity—keywords often searched by quality control professionals. Its stability under various pH conditions is also a subject of investigation, particularly for formulation scientists working on oral or injectable drug delivery systems.
In the context of green chemistry, a trending topic in 2024, researchers are evaluating sustainable synthetic routes for 1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid. This includes catalytic methods to reduce waste and energy consumption, addressing the pharmaceutical industry's push toward environmentally friendly manufacturing. Such advancements resonate with global ESG (Environmental, Social, and Governance) goals, frequently discussed in scientific forums.
From a commercial perspective, CAS No. 2680857-79-6 is available as a high-purity reference standard for analytical laboratories. Suppliers often emphasize its application in structure-activity relationship (SAR) studies, another high-search-volume term among drug developers. The compound's patent landscape is evolving, with several applications pending in the field of G-protein-coupled receptor (GPCR) modulators, reflecting its relevance in precision medicine initiatives.
In summary, 1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid represents a convergence of cutting-edge pharmaceutical research and industrial innovation. Its unique chemical architecture and adaptability position it as a valuable asset for addressing unmet medical needs, particularly in the realms of chronic inflammation and personalized therapeutics—topics dominating scientific literature and healthcare discussions today.
2680857-79-6 (1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid) 関連製品
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)
- 7633-38-7(Di-tert-butyl fumarate)
- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)
- 91453-04-2(2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)




